molecular formula C12H16OS B15323500 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol

1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol

Cat. No.: B15323500
M. Wt: 208.32 g/mol
InChI Key: LXTXBKFIDKFRGV-UHFFFAOYSA-N
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Description

1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol is an organic compound with the molecular formula C12H16OS It features a cyclopropyl group attached to a phenyl ring substituted with a methylthio group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Phenyl Ring: The phenyl ring with a methylthio substituent can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through a reduction reaction, such as the reduction of a corresponding ketone or aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to specific targets. The methylthio group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)ethan-1-ol: Similar structure but with a methoxy group instead of a methylthio group.

    1-(4-Methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a methylthio group.

    1-(4-Chlorophenyl)ethan-1-ol: Similar structure but with a chloro group instead of a methylthio group.

Uniqueness: 1-(1-(4-(Methylthio)phenyl)cyclopropyl)ethan-1-ol is unique due to the presence of the cyclopropyl group and the methylthio substituent, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-[1-(4-methylsulfanylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C12H16OS/c1-9(13)12(7-8-12)10-3-5-11(14-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3

InChI Key

LXTXBKFIDKFRGV-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC=C(C=C2)SC)O

Origin of Product

United States

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